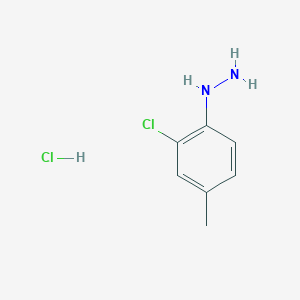

2-Chloro-4-methylphenylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSUBZJLENMKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227958-97-6 | |

| Record name | Hydrazine, (2-chloro-4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227958-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-methylphenylhydrazine Hydrochloride for Advanced Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No. 90631-70-2) stands as a pivotal, yet often understated, building block in the landscape of medicinal chemistry and organic synthesis. Its true potential is unlocked in its role as a precursor to a diverse array of indole-containing scaffolds, which are at the heart of numerous therapeutic agents. This guide provides an in-depth technical exploration of this versatile reagent, moving beyond a simple recitation of facts to an integrated discussion of its synthesis, characterization, and strategic application. We will delve into the mechanistic underpinnings of its most famous application—the Fischer indole synthesis—and provide field-proven insights and detailed protocols to empower researchers in their quest for novel molecular entities. This document is structured to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and successful laboratory application.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted aromatic hydrazine salt. The strategic placement of the chloro and methyl groups on the phenyl ring significantly influences its reactivity and the substitution pattern of the resulting indole products.

| Property | Value | Source(s) |

| CAS Number | 90631-70-2 | [1][2] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [3] |

| Molecular Weight | 193.07 g/mol | [1][3] |

| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [1] |

| Appearance | Off-white to light yellow crystalline solid | [4] |

| Purity (Typical) | ≥98% | [1] |

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various reaction conditions.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a classic example of aromatic amine chemistry, typically proceeding through a two-step sequence starting from 2-chloro-4-methylaniline. This process involves diazotization followed by reduction.

Diagrammatic Representation of the Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazine hydrochlorides.

Materials:

-

2-chloro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer and thermometer, dissolve 2-chloro-4-methylaniline (1 equivalent) in 6 M aqueous HCl.

-

Cool the mixture to -5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 0 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride (2.5 equivalents) in concentrated HCl.

-

Cool this solution in an ice bath and add it dropwise to the cold diazonium salt solution with vigorous stirring.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.

-

-

Isolation:

-

The this compound will precipitate as a solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold dilute HCl to remove any unreacted starting materials or byproducts.

-

Dry the product under vacuum to yield the final compound.

-

Expert Insight: The careful control of temperature during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. The use of a tin(II) chloride reduction is a robust and high-yielding method for converting the diazonium salt to the corresponding hydrazine.

The Gateway to Indoles: The Fischer Indole Synthesis

The paramount application of this compound is its role in the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole ring from a phenylhydrazine and a ketone or aldehyde.[5][6]

Mechanistic Overview

The reaction proceeds through a series of well-defined steps:

-

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[6]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[7][7]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.[8]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.

-

Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole.[8]

Diagrammatic Representation of the Fischer Indole Synthesis

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Exemplary Protocol: Synthesis of 7-Chloro-2,5-dimethylindole

This one-pot protocol demonstrates the utility of this compound in the synthesis of a substituted indole.

Materials:

-

This compound

-

Acetone

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)[5]

-

Glacial Acetic Acid (optional, as solvent)

-

Ice water

-

Sodium Bicarbonate solution

-

Ethyl Acetate

Procedure:

-

A mixture of this compound (1 equivalent) and acetone (1.2 equivalents) is prepared.

-

This mixture is added to polyphosphoric acid, and the resulting slurry is heated with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured into ice water.

-

The aqueous solution is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 7-chloro-2,5-dimethylindole.

Causality in Experimental Choices: The use of a strong acid catalyst like PPA is crucial for promoting the[7][7]-sigmatropic rearrangement and the subsequent cyclization and dehydration steps. The one-pot procedure, where the hydrazone is formed in situ, is efficient and often leads to high yields.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound and its indole derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The chemical shifts and coupling patterns will be consistent with the substitution pattern of the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the methyl carbon, and will be a key tool in confirming the overall carbon framework.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the hydrazine and C-H stretches of the aromatic ring and methyl group.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound must be handled with appropriate safety precautions.

| Hazard Category | Precautionary Measures |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10] May cause skin sensitization.[4] |

| Carcinogenicity | Suspected of causing genetic defects and may cause cancer. |

| Handling | Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Avoid breathing dust. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. It is hygroscopic and light-sensitive. |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4] |

Expert Recommendation: Always consult the most recent Safety Data Sheet (SDS) for the compound before handling.[1][10] In case of exposure, seek immediate medical attention.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its ability to serve as a reliable precursor to functionalized indoles through the robust Fischer indole synthesis ensures its continued relevance in drug discovery and development. The insights and protocols provided in this guide are intended to empower researchers to effectively and safely utilize this compound to its full potential, paving the way for the discovery of novel therapeutic agents. The strategic functionalization of the indole scaffold, made possible by precursors like this compound, will undoubtedly continue to be a fruitful area of research for years to come.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 90631-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 4. youtube.com [youtube.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. fishersci.es [fishersci.es]

physical and chemical properties of 2-Chloro-4-methylphenylhydrazine hydrochloride

An In-depth Technical Guide to 2-Chloro-4-methylphenylhydrazine Hydrochloride

Abstract

This compound is a pivotal chemical intermediate, particularly valued in the synthesis of complex heterocyclic scaffolds. Its utility is most profoundly realized in the pharmaceutical sector, where it serves as a key precursor for constructing indole-based structures through the Fischer indole synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delineates the compound's core physicochemical properties, explores its chemical reactivity and synthetic applications, outlines robust analytical characterization protocols, and details critical safety and handling procedures. The insights herein are designed to facilitate a deeper understanding and more effective utilization of this versatile reagent in advanced chemical research and drug discovery pipelines.

Core Physicochemical Characteristics

A thorough grasp of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. The defining physicochemical characteristics of this compound are systematically presented below.

Identity and Structural Data

The compound's identity is established by its unique molecular formula and structural identifiers, which are crucial for regulatory compliance and accurate documentation.

| Property | Value | Source |

| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [1][2] |

| CAS Number | 90631-70-2 | [2][3][4] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][4] |

| Molecular Weight | 193.07 g/mol | [1][2][4] |

| Canonical SMILES | CC1=CC(=C(C=C1)NN)Cl.Cl | [2] |

| InChI Key | JCSUBZJLENMKRH-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

These properties dictate the compound's behavior under various experimental conditions, influencing choices regarding solvents, reaction temperatures, and storage.

| Property | Value | Source |

| Appearance | White to pink crystalline powder | [5] |

| Melting Point | 216 °C (decomposes) | [5][6] |

| Purity | ≥98% (typical) | [4] |

| Solubility | Soluble in hot water | [6] |

| Storage | Store at room temperature in a well-ventilated, dry place. | [4][7] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the nucleophilic character of its hydrazine group. This reactivity is expertly harnessed in one of organic chemistry's most powerful transformations for building indole rings.

The Fischer Indole Synthesis: A Cornerstone Application

The Fischer indole synthesis is a robust, acid-catalyzed reaction that converts a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole scaffold.[8][9] This reaction is a foundational method in medicinal chemistry for producing a vast array of biologically active molecules. The choice of a strong Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂) is critical for catalyzing the key steps of the reaction.[8][9][10]

The established mechanism proceeds through several distinct stages:

-

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.[11]

-

Tautomerization: The phenylhydrazone isomerizes to its corresponding enamine or 'ene-hydrazine' tautomer.[8][11]

-

[7][7]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the critical, irreversible[7][7]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.[8]

-

Cyclization and Aromatization: The intermediate cyclizes and, through the elimination of an ammonia molecule, undergoes aromatization to yield the final, energetically stable indole product.[8][11]

This entire workflow is visualized in the diagram below, providing a clear, step-by-step representation of this elegant and powerful synthesis.

Caption: A logical diagram illustrating the key stages of the Fischer indole synthesis.

Analytical Characterization Protocols

Confirming the identity and purity of this compound is essential for ensuring the validity of experimental results and the quality of synthesized products. The following spectroscopic methods are standard for its characterization.

Standard Spectroscopic Verification

The expected spectral features provide a reliable fingerprint for the compound. While a dedicated spectrum for this specific molecule is not publicly available, data from closely related analogs allow for accurate prediction of its key signals.

| Technique | Expected Spectral Characteristics | Rationale |

| ¹H NMR | Signals for aromatic protons (~7.0-7.5 ppm), a singlet for the methyl group (~2.3 ppm), and exchangeable, broad signals for the hydrazine (N-H) protons. | The chemical shifts are influenced by the electron-withdrawing chlorine and electron-donating methyl group on the aromatic ring. Hydrazine protons are often broad due to quadrupole broadening and exchange. |

| ¹³C NMR | Aromatic carbon signals (~115-145 ppm) and a distinct methyl carbon signal (~20 ppm). | The number and position of signals confirm the carbon skeleton and substitution pattern of the phenyl ring. |

| Infrared (IR) | Characteristic N-H stretching bands (3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹). | These vibrational frequencies correspond to the key functional groups present in the molecule, confirming its identity. |

| Mass Spec. (MS) | A molecular ion peak corresponding to the free base (C₇H₉ClN₂) and a fragmentation pattern showing the loss of the hydrazine moiety. | Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragment ions. |

Applications in Pharmaceutical R&D

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[12] The ability to synthesize substituted indoles via the Fischer synthesis makes this compound a valuable starting material for drug discovery.

-

Scaffold for Bioactive Molecules: It is a key building block for producing compounds with potential therapeutic value. The chloro- and methyl- substituents on the indole ring can modulate the pharmacological properties, such as binding affinity, selectivity, and metabolic stability.

-

Intermediate for APIs: This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6] Chlorine-containing molecules are present in over 250 FDA-approved drugs, highlighting the importance of chlorinated precursors.[13]

-

Anticancer Research: Hydrazine derivatives are actively investigated for novel anticancer drugs, making this compound a relevant tool in oncological research.[14]

Safety, Handling, and Disposal Protocols

Adherence to strict safety protocols is mandatory when working with hydrazine derivatives due to their potential toxicity.

Hazard Identification and Personal Protection

-

Classification: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][15] It may also cause sensitization by skin contact.[16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[7][15] All handling should be performed in a well-ventilated fume hood.[7]

Step-by-Step Handling and Storage

-

Avoid Contact: Prevent all personal contact, including the inhalation of dust or vapors.[16] Do not eat, drink, or smoke in the work area.[7]

-

Weighing and Transfer: Conduct transfers of the solid material carefully to minimize dust generation.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Avoid contact with strong oxidizing agents.[16]

-

Spill Management: In case of a minor spill, avoid breathing dust. Use dry clean-up procedures (e.g., vacuum or sweep up) and dampen with water to prevent dusting.[16] Collect waste in a suitable, closed container for disposal.[15]

Emergency Procedures

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin thoroughly with water/shower.[7]

-

Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do.[7][15]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[7]

-

Inhalation: Move the person to fresh air.[15]

Disposal

All waste must be treated as hazardous and handled in accordance with local, state, and federal regulations.[16] Puncture containers to prevent reuse before disposal at an authorized landfill.[16]

References

- 1. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chembk.com [chembk.com]

- 4. calpaclab.com [calpaclab.com]

- 5. ssichem.com [ssichem.com]

- 6. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]

- 15. biosynth.com [biosynth.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

synthesis of 2-Chloro-4-methylphenylhydrazine hydrochloride from 2-chloro-4-methylaniline

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Chloro-4-methylphenylhydrazine hydrochloride, a key intermediate in the pharmaceutical industry. The synthesis involves a two-step process: the diazotization of 2-chloro-4-methylaniline followed by the reduction of the resulting diazonium salt. This document will delve into the mechanistic underpinnings of each step, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.

Introduction: Significance and Applications

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, making its efficient and reliable synthesis a topic of significant interest to the drug development community. A thorough understanding of its synthesis is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

The Synthetic Pathway: A Two-Step Transformation

The conversion of 2-chloro-4-methylaniline to this compound proceeds through two fundamental reactions of aromatic amine chemistry: diazotization and reduction.

Step 1: Diazotization of 2-chloro-4-methylaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out at low temperatures in the presence of a mineral acid and a source of nitrous acid, commonly sodium nitrite.

Mechanism: The reaction is initiated by the protonation of nitrous acid (formed in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the nitrosonium ion (NO+), a potent electrophile. The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Subsequent proton transfers and elimination of a water molecule generate the diazonium ion. The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing, which can lead to the formation of phenols and other byproducts.[1][2][3]

Step 2: Reduction of the Diazonium Salt

The newly formed diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a classic and effective choice.[4]

Mechanism: The reduction with stannous chloride is a complex process involving the transfer of electrons from Sn(II) to the diazonium ion. The exact mechanism is not fully elucidated but is believed to proceed through a radical or an ionic pathway, ultimately leading to the formation of the hydrazine and tin(IV) species. The acidic medium is essential to maintain the stability of the reactants and intermediates.

Alternative, "greener" reduction methodologies are also being explored to avoid the use of heavy metals like tin.[5] For instance, methods utilizing ascorbic acid (Vitamin C) or sodium sulfite have been reported for the reduction of diazonium salts to hydrazines, offering a more environmentally benign approach.[6][7][8]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-chloro-4-methylaniline.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chloro-4-methylaniline | C₇H₈ClN | 141.60 | 3 mmol | 0.003 |

| Hydrochloric Acid (6 M) | HCl | 36.46 | As required | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.23 g | 0.0033 |

| Stannous Chloride (Tin(II) Chloride) | SnCl₂ | 189.60 | 1.7 g | 0.0075 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | As required | - |

Step-by-Step Procedure

Part 1: Diazotization

-

In a suitable reaction vessel, dissolve 2-chloro-4-methylaniline (3 mmol) in 6 M hydrochloric acid.

-

Cool the resulting solution to -5 °C using an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.23 g, 3.3 mmol) dropwise to the aniline solution. The addition should be controlled to keep the temperature below 0 °C.

-

After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at -5 °C to ensure the diazotization is complete.

Part 2: Reduction

-

In a separate flask, prepare a solution of stannous chloride (1.7 g, 7.5 mmol) in concentrated hydrochloric acid.

-

Add the stannous chloride solution dropwise to the cold diazonium salt solution from Part 1. A muddy mixture will form.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for another hour.

-

Isolate the precipitated product by filtration.

-

Wash the solid product with a small amount of cold hydrochloric acid solution to remove any unreacted starting materials and inorganic salts.

-

Dry the product under vacuum to obtain this compound.

This product is often used directly in the next synthetic step without further purification.[4]

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Causality and Experimental Choices

The success of this synthesis hinges on several critical experimental parameters:

-

Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (typically 0-5 °C or even lower) is paramount to prevent decomposition and the formation of unwanted byproducts like phenols.[1][3]

-

Acidic Medium: The use of a strong mineral acid, such as hydrochloric acid, serves multiple purposes. It protonates the aniline to make it soluble in the aqueous medium, provides the acidic environment necessary for the formation of the nitrosonium ion, and stabilizes the resulting diazonium salt.

-

Stoichiometry of Reagents: The molar ratio of the reagents is crucial for achieving a high yield and purity. A slight excess of sodium nitrite is often used to ensure complete diazotization of the aniline. Similarly, a sufficient amount of the reducing agent is required for the complete conversion of the diazonium salt.

-

Choice of Reducing Agent: While stannous chloride is a reliable reducing agent, its use raises environmental concerns due to the presence of tin residues in the waste stream.[5] The exploration of alternative, more environmentally friendly reducing agents like ascorbic acid or sodium sulfite is an active area of research in green chemistry.[6][8]

Conclusion

The synthesis of this compound from 2-chloro-4-methylaniline is a well-established and important transformation in organic synthesis, particularly in the pharmaceutical industry. By carefully controlling the reaction conditions, especially temperature and reagent stoichiometry, high yields of the desired product can be achieved. This guide has provided a detailed overview of the synthesis, including the underlying mechanisms and a practical experimental protocol. For researchers and drug development professionals, a deep understanding of this synthesis is essential for the efficient production of key pharmaceutical intermediates.

References

- 1. scialert.net [scialert.net]

- 2. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 4. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-Chloro-4-methylphenylhydrazine Hydrochloride in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS: 90631-70-2), a key intermediate in various synthetic pathways. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. Furthermore, it provides a detailed, field-proven experimental protocol for determining thermodynamic solubility via the equilibrium shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require a practical understanding and a robust methodology for generating reliable solubility data to support process development, purification, and formulation activities.

Introduction and Physicochemical Profile

This compound is a substituted hydrazine salt with significant applications in organic synthesis. Its utility as a building block, particularly in the formation of heterocyclic compounds, makes understanding its physical properties essential for optimizing reaction conditions, developing purification strategies (such as crystallization), and preparing stock solutions.

The molecule's structure, featuring a polar hydrochloride salt group and a less polar substituted aromatic ring, creates a nuanced solubility profile. The ionic character imparted by the hydrochloride moiety generally enhances solubility in polar solvents, while the organic backbone retains some affinity for less polar environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 193.07 g/mol | [1] |

| Appearance | White or slightly yellow crystalline solid | [2] |

| Melting Point | 165-170 °C | [2] |

| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [1][3] |

| CAS Number | 90631-70-2 |[2][3] |

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar intermolecular forces and polarity are more likely to be miscible. For this compound, solubility is governed by a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation of its ions by the solvent.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.[6] They are highly effective at solvating both the cation (hydrazinium) and the chloride anion through strong ion-dipole interactions and hydrogen bonding. Therefore, the highest solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have high dipole moments but lack O-H bonds. While they can solvate the cation effectively through dipole-dipole interactions, their ability to solvate the chloride anion is weaker compared to protic solvents. Moderate to good solubility is expected.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[7] They are incapable of effectively solvating the charged ions of the hydrochloride salt, leading to very poor solubility. The energy required to overcome the crystal lattice energy of the salt is far greater than the energy gained from solvation.[8]

Based on these principles, the following solubility profile is predicted.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Moderate/High | High polarity and hydrogen bonding effectively solvate the ionic salt. |

| Methanol | Polar Protic | High | Similar to water, its high polarity and H-bonding capacity favor dissolution. |

| Ethanol | Polar Protic | High | Confirmed by qualitative data; polarity supports dissolution of the salt.[2] |

| Isopropanol | Polar Protic | Moderate | Polarity is lower than methanol/ethanol, which may slightly reduce solubility. |

| Acetonitrile | Polar Aprotic | Moderate | High dipole moment can solvate the cation, but less effective for the anion. |

| Acetone | Polar Aprotic | Low/Moderate | Moderate polarity may allow for some dissolution. |

| Dichloromethane | Halogenated | Low | Lower polarity and inability to hydrogen bond limit its solvating power for salts. |

| Diethyl Ether | Ether | Low | Conflicting qualitative data exists[2]; low polarity suggests poor solubility for a salt. |

| Toluene | Non-Polar Aromatic | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the salt. |

| Hexane | Non-Polar Aliphatic| Insoluble | Very low polarity makes it an extremely poor solvent for ionic compounds. |

Standard Protocol: Thermodynamic Solubility Determination

To move from prediction to quantification, a rigorous experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures the system reaches a true equilibrium between the dissolved and undissolved solid.[9][10]

Experimental Causality

The core principle is to create a saturated solution in the solvent of interest at a controlled temperature. By ensuring an excess of solid material is present, the system is allowed to reach equilibrium over an extended period (typically 24-72 hours), meaning the rate of dissolution equals the rate of precipitation.[11] Subsequent analysis of the clear supernatant provides the solubility value under those specific conditions.

Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Step-by-Step Methodology

-

Preparation of Stock Standards:

-

Accurately prepare a primary stock solution of this compound in a suitable solvent where it is highly soluble (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase to be used for analysis.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound (enough to ensure solid remains after equilibrium, typically 5-10 mg) to a glass vial.[11]

-

Accurately pipette a specific volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Prepare each solvent in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed (e.g., 250 RPM) for a sufficient duration to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary to confirm that the concentration has reached a stable plateau.[9][11]

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.[11]

-

-

Analysis:

-

Accurately dilute the clear, filtered supernatant with the analytical mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards via a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The final result, typically expressed in mg/mL or µg/mL, is the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Conclusion

Understanding the solubility of this compound is paramount for its effective use in scientific research and development. While comprehensive quantitative data is not readily published, a strong predictive framework can be built upon the fundamental principles of chemical interactions. The compound, as a hydrochloride salt, is predicted to be most soluble in polar protic solvents like methanol and ethanol, with decreasing solubility in polar aprotic and non-polar solvents. For definitive data, the equilibrium shake-flask method detailed in this guide provides a robust and reliable pathway for experimental determination. This systematic approach empowers researchers to generate the precise data needed to accelerate their work in synthesis, purification, and formulation.

References

- 1. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. jk-sci.com [jk-sci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. quora.com [quora.com]

Navigating the Stability Landscape of 2-Chloro-4-methylphenylhydrazine Hydrochloride: A Technical Guide for Researchers

Introduction

2-Chloro-4-methylphenylhydrazine hydrochloride is a crucial reagent and intermediate in the synthesis of a wide array of pharmacologically active molecules and other fine chemicals. As with any reactive chemical entity, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity, purity, and ultimately, the success of downstream applications. This technical guide provides an in-depth exploration of the stability and recommended storage conditions for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the intrinsic chemical liabilities of this molecule, potential degradation pathways, and best practices for its handling and long-term storage, all grounded in established scientific principles.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2][3] |

| Molecular Weight | 193.07 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow crystalline solid | [4] |

| Melting Point | Approximately 165-170 °C | [4] |

| Hygroscopicity | Hygroscopic | [5][6] |

| Solubility | Soluble in water and alcohol | [4][7] |

The hydrochloride salt form of this hydrazine derivative significantly enhances its stability and water solubility compared to the free base.[8] The presence of the hydrazine moiety, however, inherently predisposes the molecule to oxidative degradation.

Intrinsic Stability and Key Degradation Pathways

The stability of this compound is influenced by several environmental factors, including exposure to air (oxygen), light, moisture, and elevated temperatures. The primary degradation pathway of concern for hydrazine derivatives is autoxidation.

Autoxidation: The Primary Degradation Cascade

The proposed autoxidation pathway likely involves the formation of a hydrazinyl radical, which can then react with oxygen to form a hydroperoxide intermediate. Subsequent reactions can lead to the cleavage of the N-N bond and the formation of various degradation products.

Caption: Proposed Autoxidation Pathway of 2-Chloro-4-methylphenylhydrazine.

Photodegradation

Aromatic hydrazines can be susceptible to photodegradation, particularly when exposed to UV light. This process can also involve the cleavage of the N-N bond.[10] The presence of a chlorinated aromatic ring may influence the rate and products of photodegradation. Studies on other chlorinated aromatic compounds have shown that photodegradation can be accelerated by the presence of hydroxyl radicals.[11][12] Therefore, it is crucial to protect this compound from light.

Hydrolytic Stability

While hydrochloride salts are generally stable to hydrolysis, the stability of this compound in aqueous solutions over a range of pH values has not been extensively reported. As a general precaution, prolonged storage in solution, especially at non-neutral pH, should be avoided unless stability has been experimentally confirmed.

Recommended Storage and Handling Conditions

Based on the known chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Minimizes thermal degradation. | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents autoxidation by excluding oxygen. | |

| Container | Keep in a tightly sealed, opaque container. | Prevents moisture uptake (hygroscopicity) and exposure to light. | [5][6] |

| Incompatible Materials | Store away from strong oxidizing agents and bases. | Avoids rapid and potentially hazardous reactions. |

Handling Procedures

Due to the potential for degradation upon exposure to the environment, it is recommended to handle this compound in a controlled environment.

-

Inert Atmosphere: When weighing and handling the solid, a glove box or glove bag with an inert atmosphere is ideal.

-

Minimize Exposure: If an inert atmosphere is not available, minimize the time the container is open to the air.

-

Solution Preparation: Prepare solutions fresh for use whenever possible. If solutions need to be stored, they should be purged with an inert gas and kept in sealed, opaque containers at a low temperature.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential.[13][14][15] These studies involve subjecting the compound to stress conditions to intentionally induce degradation.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[16]

4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

4.1.2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.[17][18][19]

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period. Dissolve the stressed solid in the solvent before analysis.

-

Photodegradation (Solid and Solution): Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.

4.1.3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of both.[20][21][22]

4.2.1. Suggested HPLC Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for monitoring peak purity).

-

Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used.

4.2.2. Method Validation: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9]

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. While it is more stable as a hydrochloride salt, its inherent susceptibility to autoxidation necessitates careful storage and handling. By implementing the recommended conditions of storing the compound in a cool, dry, dark place under an inert atmosphere, and by handling it with minimal exposure to air and light, researchers can significantly preserve its integrity. For applications requiring the highest level of purity and for establishing a comprehensive stability profile, conducting forced degradation studies coupled with a validated stability-indicating HPLC method is indispensable. This proactive approach to stability management will ultimately lead to more reliable and reproducible scientific outcomes.

References

- 1. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. 90631-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 90631-70-2 [m.chemicalbook.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. This compound | 227958-97-6 [amp.chemicalbook.com]

- 9. ijnrd.org [ijnrd.org]

- 10. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. biomedres.us [biomedres.us]

- 16. researchgate.net [researchgate.net]

- 17. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijtsrd.com [ijtsrd.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-methylphenylhydrazine Hydrochloride

Introduction: The Double-Edged Sword of Hydrazine Derivatives in Drug Discovery

2-Chloro-4-methylphenylhydrazine hydrochloride, a substituted hydrazine derivative, represents a class of chemical intermediates pivotal to the synthesis of a multitude of pharmacologically active molecules, particularly indole-containing compounds. Its utility in the Fischer indole synthesis and other cyclization reactions makes it an invaluable tool for medicinal chemists and drug development professionals. However, the very reactivity that makes this compound a powerful synthetic building block also underpins its significant toxicological profile. Hydrazine and its derivatives are notoriously hazardous, demanding a comprehensive and nuanced understanding of their safe handling, storage, and disposal.[1]

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the principles of safe handling of this compound. By elucidating the causality behind safety protocols and grounding them in authoritative sources, this document aims to foster a culture of safety and scientific integrity in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe chemical handling is a thorough understanding of the substance's identity and physical characteristics. This knowledge informs risk assessment and the selection of appropriate control measures.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | (2-chloro-4-methylphenyl)hydrazine hydrochloride | [2] |

| CAS Number | 90631-70-2 | [3] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [2] |

| Molecular Weight | 193.07 g/mol | [3] |

| Appearance | Bright yellow to off-white crystalline solid or powder | [4][5] |

| Boiling Point | 254°C (for the free base) | [4] |

| Flash Point | 107°C (for the free base) | [4] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [4] |

| Storage Temperature | 2-8°C is often recommended for long-term storage | [4] |

Section 2: Hazard Identification and Classification: Understanding the Risks

This compound is classified as a hazardous substance, and its handling requires the utmost caution. The primary hazards are associated with its potential for skin, eye, and respiratory irritation, as well as the broader toxicological concerns associated with hydrazine derivatives.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation. [6]

-

H319: Causes serious eye irritation. [6]

-

H335: May cause respiratory irritation. [6]

Section 3: Principles of Safe Handling: A Proactive Approach to Risk Mitigation

The safe handling of this compound is predicated on a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment. This approach is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires the development and implementation of a formal Chemical Hygiene Plan.[8][9]

The Cornerstone of Safety: The Chemical Hygiene Plan

Every laboratory handling this and other hazardous chemicals must have a written Chemical Hygiene Plan (CHP).[8] This plan should include standard operating procedures (SOPs) specific to the use of this compound, detailing the hazards, necessary precautions, and emergency procedures.[10]

Causality in Handling Procedures: The "Why" Behind the "How"

Merely following a set of rules is insufficient. A true culture of safety is built on understanding the rationale behind each procedural step.

-

Weighing and Transfer: All weighing and transfer operations involving the solid material must be conducted within a certified chemical fume hood or a glove box.[8][9] This is not merely a suggestion but a critical step to prevent the inhalation of fine particles that can cause respiratory irritation.[6] The hygroscopic nature of the compound also means that handling it in a controlled atmosphere minimizes the absorption of moisture, which could affect reaction stoichiometry and potentially lead to the formation of less stable byproducts.[4]

-

Solution Preparation: When preparing solutions, the solid should be added slowly and in portions to the solvent. This minimizes the potential for splashing and the generation of aerosols. The use of a magnetic stirrer at a moderate speed is recommended over vigorous shaking to prevent aerosolization.

-

Reaction Setup and Monitoring: Reactions involving this compound should be conducted in a well-ventilated fume hood.[8] The reaction vessel should be equipped with a condenser if heating is required to prevent the release of volatile reactants or products. It is also prudent to have a secondary container in place to contain any potential spills or leaks from the primary reaction vessel.[11]

Section 4: Engineering Controls and Personal Protective Equipment (PPE): Your First and Last Lines of Defense

Engineering Controls: Designing Safety into the Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals as they involve physically isolating the hazard from the laboratory worker.

-

Chemical Fume Hoods: The use of a properly functioning and certified chemical fume hood is mandatory for all operations involving this compound.[8][9] The fume hood's primary function is to capture and exhaust airborne contaminants, protecting the user from inhalation exposure.

-

Ventilation: Adequate general laboratory ventilation is also crucial to dilute and remove any fugitive emissions that may escape primary containment.

-

Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is a regulatory requirement in any laboratory where corrosive or irritating chemicals are handled.[12] These provide an essential means of immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are the primary means of protection, PPE provides a crucial final barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale and Authoritative Source |

| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect the eyes from splashes and airborne particles that can cause serious irritation.[8][11] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for any signs of degradation before use and changed frequently. | To prevent skin contact, which can cause irritation. The choice of glove material should be based on its resistance to the specific solvents being used in conjunction with the hydrazine derivative.[8][11] |

| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. | To protect the skin and personal clothing from contamination. A flame-resistant lab coat is recommended due to the flammability of many organic solvents used in synthesis.[11] |

| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. However, if engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne contaminants. The selection and use of respirators must be part of a formal respiratory protection program.[8] |

PPE Selection Decision Tree

Caption: A decision tree for selecting the appropriate Personal Protective Equipment (PPE).

Section 5: Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm. All laboratory personnel should be familiar with these procedures before beginning any work with this compound.

In Case of Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[13] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The response to a spill will depend on its size and location. For any large or unmanageable spill, evacuate the area and contact the institution's environmental health and safety (EHS) department.[11]

For small, manageable spills within a chemical fume hood:

-

Alert others: Inform nearby personnel of the spill.

-

Don appropriate PPE: Ensure you are wearing the correct PPE, including gloves, goggles, and a lab coat.

-

Contain the spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled material. Do not use combustible materials like paper towels.

-

Collect the waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

Dispose of waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

Emergency Response Workflow for a Chemical Spill

Caption: A workflow for responding to a chemical spill.

Section 6: Storage and Disposal: The Lifecycle of a Hazardous Chemical

Prudent Storage Practices

Proper storage is essential to maintain the stability of this compound and to prevent accidental releases.

-

Container: Store in a tightly closed, properly labeled container.[6]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1][6]

-

Segregation: Store separately from incompatible materials to prevent hazardous reactions.

-

Inventory Management: Maintain an accurate inventory of the chemical to ensure that only the necessary quantities are on hand.

Responsible Disposal

All waste containing this compound, including empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][11] Never dispose of this chemical down the drain.[6] Consult with your institution's EHS department for specific disposal procedures. A common method for the disposal of hydrazine waste is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[14]

Section 7: Toxicological Information and Mechanistic Insights: The "Why" of Toxicity

While specific toxicological data for this compound is limited, the known mechanism of toxicity for phenylhydrazine provides a critical framework for understanding its potential health effects. The primary toxic effect of phenylhydrazine is hematotoxicity, specifically damage to red blood cells.[5]

The mechanism of this toxicity is believed to involve the generation of reactive oxygen species (ROS).[12][15] Phenylhydrazine can undergo auto-oxidation or be metabolized by enzymes such as cytochrome P-450, leading to the formation of phenyl radicals and superoxide radicals.[5][16] These highly reactive species can then initiate a cascade of damaging events within red blood cells, including:

-

Lipid peroxidation: Damage to the cell membrane, leading to increased fragility and hemolysis (destruction of red blood cells).[15]

-

Hemoglobin oxidation: Conversion of hemoglobin to methemoglobin, which is incapable of transporting oxygen, and the formation of Heinz bodies (precipitated, denatured hemoglobin).[5]

This oxidative stress ultimately leads to hemolytic anemia, characterized by a reduction in red blood cell count and hemoglobin levels.[17] The resulting cellular debris is then cleared by the spleen and liver, which can lead to enlargement of these organs.[17]

Proposed Mechanism of Phenylhydrazine-Induced Hemotoxicity

Caption: A simplified diagram of the proposed mechanism of phenylhydrazine-induced hemotoxicity.

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable synthetic intermediate, but its utility must be balanced with a profound respect for its potential hazards. By moving beyond mere compliance and embracing a deep understanding of the principles of chemical safety, researchers can protect themselves, their colleagues, and the environment. This guide has provided a framework for the safe handling of this compound, grounded in authoritative sources and an understanding of the causality behind safety protocols. Ultimately, a steadfast commitment to safety is not a barrier to scientific progress but rather an integral component of it.

References

- 1. restoredcdc.org [restoredcdc.org]

- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. Phenylhydrazine (CICADS) [inchem.org]

- 6. labelmaster.com [labelmaster.com]

- 7. benchchem.com [benchchem.com]

- 8. compliancy-group.com [compliancy-group.com]

- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]

- 10. Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know [cloudsds.com]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrazine - IDLH | NIOSH | CDC [cdc.gov]

- 14. Hydrazine (HSG 56, 1991) [inchem.org]

- 15. researchgate.net [researchgate.net]

- 16. cibtech.org [cibtech.org]

- 17. researchgate.net [researchgate.net]

Topic: Commercial Sourcing and Validation of 98% Pure 2-Chloro-4-methylphenylhydrazine Hydrochloride

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a critical starting material in the synthesis of novel therapeutics and complex organic molecules, the quality of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No: 90631-70-2 / 227958-97-6) is paramount.[1][2][3][4] Its utility as a precursor for generating heterocyclic compounds, central to many active pharmaceutical ingredients (APIs), demands a rigorous approach to sourcing and validation.[5][6] This guide provides an in-depth framework for researchers, chemists, and supply chain professionals to navigate the supplier landscape, implement robust quality control protocols, and ensure the safe handling of this essential chemical reagent.

Part 1: The Commercial Supplier Landscape

Identifying a reliable supplier is the foundational step in the procurement process. The goal is to establish a partnership with a vendor that not only provides the material at the required purity but also offers transparency through comprehensive documentation and consistent lot-to-lot quality.

Identifying Potential Suppliers

A survey of the current market reveals several chemical suppliers listing this compound at a purity of 98% or greater. These range from large, well-established chemical houses to more specialized boutique firms.

| Supplier | Product Name | Stated Purity | CAS Number |

| J&K Scientific | This compound, 98% | 98% | 90631-70-2 |

| Various Suppliers | This compound | min 98% | 90631-70-2 |

| ChemSupply | 2-Chloro-4-methylphenylhydrazine, HCl | min 98% | 227958-97-6 |

| Shanghai Macklin Biochemical Co., Ltd. | This compound | Not Specified | 90631-70-2 |

Note: The existence of multiple CAS numbers (90631-70-2 and 227958-97-6) for what appears to be the same compound highlights the importance of confirming the chemical structure with the supplier.[1][2][3][4]

Supplier Qualification Workflow

Selecting a supplier should not be based on availability and price alone. A systematic qualification process is essential to mitigate risks in the drug development pipeline. The U.S. FDA's guidance on Bioanalytical Method Validation (BMV) underscores the importance of managing critical reagents, stating that "Assay validation is important when there are changes to the critical reagents, such as lot-to-lot changes or switches to another reagent."[7]

The following workflow provides a robust framework for qualifying a new supplier.

Caption: Supplier Qualification and Reagent Validation Workflow.

Part 2: Scientific Integrity: Analytical Validation Protocols

Trustworthiness in chemical sourcing is built upon verifiable data. While a supplier's Certificate of Analysis (CoA) provides a baseline, in-house analytical validation is a non-negotiable step for any research or development program. This self-validating system ensures that the material meets the precise requirements for your application.

The Central Role of the Certificate of Analysis (CoA)

A CoA is the supplier's declaration of quality. At a minimum, it should include:

-

Product Identity: Compound name, CAS number, molecular formula.

-

Lot Number: For traceability.

-

Purity: Typically determined by HPLC or GC.[8]

-

Identity Confirmation: Usually via ¹H NMR or Mass Spectrometry, confirming the structure is consistent.[9]

-

Physical Properties: Appearance, melting point.

-

Date of Analysis and Expiration Date.

J&K Scientific, for example, provides a portal to search for a CoA, although one was not immediately found for this specific product, highlighting the need to request it directly.[1]

Essential In-House Quality Control Techniques

The quality control process in the pharmaceutical industry involves a multi-stage approach to ensure every input meets exacting standards.[10] For a critical reagent like this compound, the following analytical methods are indispensable.[8][11]

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[8] It quantifies the main peak (the target compound) relative to any impurities or degradation products. For a 98% purity claim, the area of the main peak should be ≥98% of the total peak area under specified conditions.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure confirmation. The resulting spectrum should be consistent with the expected chemical shifts and integration patterns for this compound.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound, providing further evidence of its identity.[10][11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies the functional groups present in the molecule, serving as a rapid identity check against a known standard.[8]

Part 3: Safety and Handling Protocols

Arylhydrazine compounds require careful handling due to their potential toxicity.[12][13] Establishing and adhering to strict safety protocols is mandatory to protect laboratory personnel.

Storage and Handling Recommendations

Based on safety data sheets for similar chemical structures, the following precautions should be taken:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[13]

-

Handling: All handling should be performed inside a certified chemical fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12] For weighing or operations that may generate dust, respiratory protection may be necessary.

Caption: Safe Handling Workflow for Arylhydrazine Reagents.

Part 4: Application in Drug Discovery and Synthesis

This compound is not an end product but a vital intermediate. Its value lies in its ability to serve as a foundational piece for constructing more complex molecular architectures.

Role as a Synthetic Building Block

This compound is a key reactant in the Fischer indole synthesis , a classic and powerful method for creating the indole ring system.[6] This heterocyclic motif is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals.

The general utility of substituted phenylhydrazines extends to the synthesis of a wide array of dyes and functional materials.[5][6] The specific chloro and methyl substitutions on this particular reagent allow chemists to introduce these groups into a target molecule, influencing properties such as lipophilicity, metabolic stability, and binding affinity.

References

- 1. jk-sci.com [jk-sci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. Quality Control During Drug Development | Technology Networks [technologynetworks.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]

- 11. jocpr.com [jocpr.com]

- 12. chembk.com [chembk.com]

- 13. Hydrazine hydrate(7803-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. reddit.com [reddit.com]

The Strategic Role of 2-Chloro-4-methylphenylhydrazine Hydrochloride in Complex Molecule Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No: 90631-70-2), a pivotal chemical intermediate in the fine chemical and pharmaceutical industries. We will explore its synthesis, key chemical properties, and its strategic application in the construction of complex heterocyclic scaffolds, which are central to many active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of a Versatile Hydrazine Derivative

This compound is a substituted hydrazine that has gained prominence as a versatile building block in organic synthesis. Its utility lies in the reactive hydrazine moiety, which readily participates in condensation and cyclization reactions to form stable heterocyclic systems. The presence of a chloro and a methyl group on the phenyl ring provides steric and electronic properties that can be exploited to direct reaction pathways and to modify the biological activity of the final products. This guide will delve into the practical applications of this intermediate, with a focus on the synthesis of pyrazole and indole derivatives, two classes of compounds with significant therapeutic relevance.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its effective and safe use in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀Cl₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 193.07 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder | [Generic supplier data] |

| Melting Point | 165-170 °C | --INVALID-LINK--[2] |

| Solubility | Soluble in ethanol and ether, slightly soluble in water | --INVALID-LINK--[2] |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions.[3] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is also suspected of causing genetic defects and may cause cancer.[3] Therefore, it is imperative to use this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2] All handling should be performed by trained personnel. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[3][4]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is a two-step process starting from 2-chloro-4-methylaniline. This process involves diazotization followed by reduction.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Step 1: Diazotization of 2-Chloro-4-methylaniline

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-chloro-4-methylaniline in 6 M hydrochloric acid.

-

Cool the solution to -5 °C using an ice-salt bath.

-